

# Application Note: High-Resolution Mass Spectrometry for the Analysis of Strobane Congeners

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## Compound of Interest

Compound Name: *Strobane*

Cat. No.: *B213053*

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## Abstract

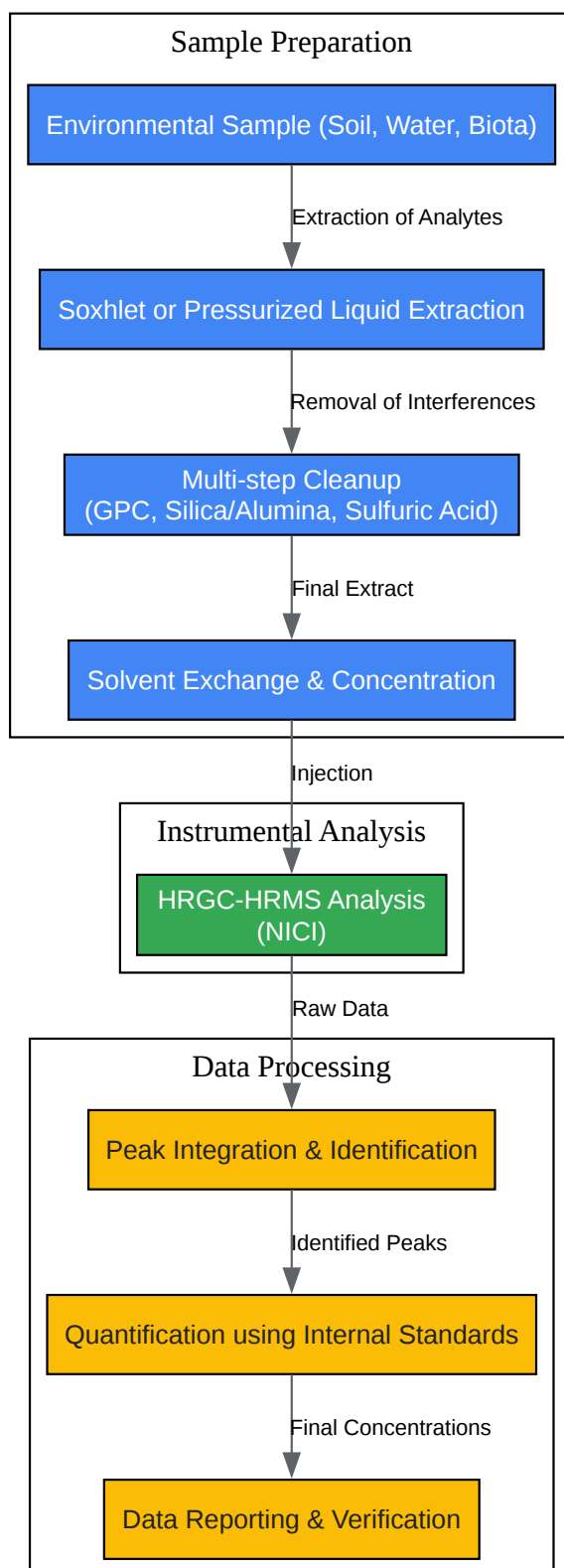
This application note details a robust methodology for the identification and quantification of **Strobane** congeners in environmental matrices using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS). **Strobane**, a complex mixture of chlorinated camphenes, presents significant analytical challenges due to the large number of congeners and potential for co-elution with other organochlorine pesticides. The protocol described herein provides a highly selective and sensitive approach for the analysis of these persistent organic pollutants, leveraging the power of high-resolution mass spectrometry to overcome common interferences.

## Introduction

**Strobane** is a persistent organic pollutant (POP) that, similar to toxaphene, consists of a complex mixture of chlorinated terpenes. Its persistence and potential for bioaccumulation necessitate sensitive and selective analytical methods for monitoring its presence in the environment. The complexity of the congener mixture, however, makes quantification challenging. High-resolution mass spectrometry (HRMS) offers significant advantages for this application, providing the mass accuracy and resolution required to differentiate target analytes from matrix interferences and other co-eluting compounds. This note provides a detailed protocol for the analysis of **Strobane** congeners using HRGC-HRMS with negative ion

chemical ionization (NICI), a technique known for its high sensitivity towards halogenated compounds.

## Experimental Workflow



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Caption: Experimental workflow for **Strobane** congener analysis.

## Detailed Protocols

### Sample Preparation

Proper sample preparation is critical to obtaining accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific matrix.

#### 1.1. Extraction:

- Solid Matrices (e.g., soil, sediment, tissue):
  - Homogenize the sample.
  - Mix 10-20 g of the homogenized sample with an equal amount of anhydrous sodium sulfate to remove moisture.
  - Spike the sample with a surrogate internal standard solution.
  - Extract the sample using a Soxhlet apparatus for 18-24 hours with a 1:1 mixture of hexane and acetone. Alternatively, use Pressurized Liquid Extraction (PLE) with the same solvent mixture.
- Liquid Matrices (e.g., water):
  - Filter the water sample (e.g., 1 L) to remove particulate matter.
  - Spike the sample with a surrogate internal standard solution.
  - Perform liquid-liquid extraction using dichloromethane (DCM) at neutral, acidic, and basic pH to ensure extraction of a wide range of compounds.

#### 1.2. Cleanup:

- Gel Permeation Chromatography (GPC): Use GPC to remove high molecular weight interferences such as lipids.
- Silica/Alumina Column Chromatography: Further cleanup can be achieved using a multi-layered silica gel or alumina column to separate the analytes from other polar and nonpolar

interferences.

- Sulfuric Acid/Permanganate Treatment: For highly contaminated samples, a sulfuric acid/permanganate cleanup step can be used to remove oxidizable organic contaminants.[1]

### 1.3. Final Concentration:

- The cleaned extract is carefully concentrated under a gentle stream of nitrogen.
- Solvent exchange into a non-polar, volatile solvent like hexane is performed.
- An internal standard (e.g., PCB 169) is added just prior to instrumental analysis for quantification.[2]

## HRGC-HRMS Analysis

### 2.1. Instrumentation:

- Gas Chromatograph: A high-resolution gas chromatograph, such as a Thermo Scientific TRACE GC Ultra, equipped with a programmable temperature injector (PTV) is recommended to minimize thermal degradation of labile congeners.[2]
- Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Scientific DFS Magnetic Sector MS, capable of a resolving power of at least 10,000 is required.[2][3]
- Ionization Mode: Negative Ion Chemical Ionization (NICI) is the preferred method due to its high selectivity and sensitivity for halogenated compounds.[2]

### 2.2. GC Conditions:

- Column: A low-polarity capillary column, such as a 30 m x 0.25 mm x 0.1 µm TRACE-5MS, is suitable for separating the congeners.[2]
- Injector: PTV cold injection is recommended to prevent thermal degradation.[2]
- Oven Temperature Program: A slow temperature ramp is necessary to achieve chromatographic separation of the numerous congeners. An example program is: 90°C for 1

min, ramp at 20°C/min to 190°C, then ramp at 1.5°C/min to 250°C, and finally ramp at 4.0°C/min to 300°C and hold.

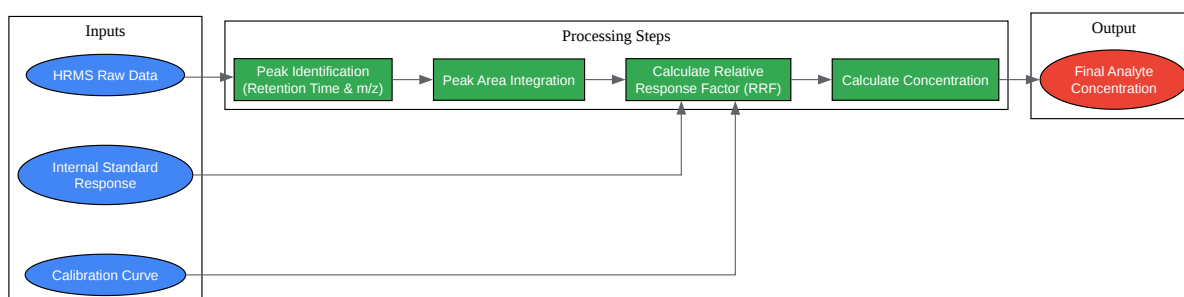
- Carrier Gas: Helium at a constant flow rate.

### 2.3. MS Conditions:

- Ion Source Temperature: Optimized for NICI, typically around 150-200°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) at high resolution (>10,000) to monitor the characteristic isotope clusters of the different **Strobane** homologue groups.

## Data Analysis and Quantification

The quantification of **Strobane** congeners is performed using the internal standard method.<sup>[2]</sup> A multi-point calibration curve is generated for individual congeners where standards are available. For total **Strobane**, a technical mixture standard can be used.



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Caption: Logical flow for quantification of **Strobane** congeners.

## Quantitative Data

The following tables provide example performance data for the analysis of representative **Strobane** congeners. This data is for illustrative purposes and actual performance may vary.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

Congener Homologue Group	Number of Chlorine Atoms	Example MDL (pg/ $\mu$ L)	Example LOQ (pg/ $\mu$ L)
Hexachloro-	6	0.10	0.30
Heptachloro-	7	0.08	0.25
Octachloro-	8	0.05	0.15
Nonachloro-	9	0.05	0.15

Table 2: Spike and Recovery Data in different Matrices

Matrix	Spiking Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (%)
Sandy Soil	10	95	8
Sediment	10	88	12
Fish Tissue	20	92	10
Water	5 ng/L	101	7

## Conclusion

The use of HRGC-HRMS provides a highly effective method for the congener-specific analysis of **Strobane**. The high resolution and mass accuracy of the technique are essential for overcoming the challenges of co-elution and matrix interference that are common in the analysis of complex environmental samples. The detailed protocol presented in this application note serves as a valuable resource for researchers and analytical laboratories involved in the monitoring of persistent organic pollutants. While the methods are largely adapted from well-

established protocols for toxaphene analysis, they provide a strong foundation for the successful analysis of **Strobane** congeners.[1][2][3]

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